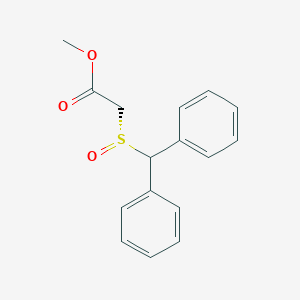
Methyl (R)-(benzhydrylsulfinyl)acetate
Overview
Description
Methyl (R)-(benzhydrylsulfinyl)acetate is a compound of interest in organic chemistry due to its potential applications in synthesis and chemical reactions. It is a part of a broader class of compounds known for their utility in organic synthesis and chemical transformations.
Synthesis Analysis
The synthesis of related compounds, such as alkyl 2-(2-benzothiazolylsulfinyl)acetates, has been explored for their use in the sulfinyl-Knoevenagel reaction, which is pivotal in creating biologically active structures and chiral compounds (Du et al., 2012). Additionally, alkylation reactions involving active methylenes and benzhydryl alcohols or derivatives, such as benzhydryl acetate, have been reported, indicating the versatility of these compounds in organic synthesis (Bisaro et al., 2002).
Molecular Structure Analysis
The molecular structure of methyl (R)-(benzhydrylsulfinyl)acetate and related compounds is typically characterized using spectroscopic methods such as NMR, MS, and X-ray diffraction. For example, the structure of similar compounds has been determined through these methods, providing insights into the compound's molecular arrangement and stereochemistry (Karai et al., 2018).
Chemical Reactions and Properties
Compounds in this category exhibit a range of chemical reactions, such as esterification of alcohols through oxidation processes and catalytic transformations. For instance, research has shown the use of Rh(0) nanoparticle-impregnated resins for esterification via selective oxidation (Guha et al., 2015).
Physical Properties Analysis
The physical properties of methyl (R)-(benzhydrylsulfinyl)acetate and similar compounds are generally studied through various spectroscopic and chromatographic techniques. These properties include melting points, boiling points, solubility, and spectral data, which are essential for understanding the compound's behavior in different conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity ratios, microstructure, and stereochemistry, are crucial for understanding how these compounds behave in chemical reactions. For example, studies on vinyl acetate and methyl methacrylate copolymers provide insights into reactivity ratios and microstructure determination, which are relevant for understanding the chemical behavior of similar esters (Brar & Charan, 1993).
Scientific Research Applications
Synthetic Reagents for Organic Synthesis:
- Methyl 2-(2-benzothiazolylsulfinyl)acetates, including methyl (R)-(benzhydrylsulfinyl)acetate, are valuable in synthesizing 4-hydroxyalk-2-enoates, which are crucial in creating biologically active natural products and chiral compounds. The use of optically pure (R)-2-(2-benzothiazolylsulfinyl)acetates leads to the production of optically active 4-hydroxyalk-2-enoates (Du et al., 2012).
Modafinil Analogs Development:
- Methyl (R)-(benzhydrylsulfinyl)acetate analogs, such as CE-123, have been developed as dopamine reuptake inhibitors. These analogs are investigated for their potential to improve cognitive parameters and memory performance in various tasks and animal models (Kristofova et al., 2018).
Reactivity in Chemical Processes:
- The compound's reactivity has been studied in the context of various chemical reactions, such as the SN1 displacement reaction involving tertiary amines and acetic anhydride, where groups like benzhydryl (part of methyl (R)-(benzhydrylsulfinyl)acetate) are displaced (Mariella & Brown, 1971).
- Its interaction in the kinetics of reactions involving methyl carbonate ions and benzhydrylium ions in acetonitrile has also been analyzed (Streidl, Branzan, & Mayr, 2010).
Electrolyte Transport in Lithium-Ion Batteries:
- In the field of lithium-ion batteries, methyl acetate, a related compound, is used as a co-solvent in electrolytes to enhance cell rate capability, an essential factor for the rapid charging of electric vehicles (Li et al., 2018).
Lewis Acid Catalysis:
- The application of Lewis acids in the rhodium-catalyzed carbonylation of methyl acetate to acetic anhydride has been investigated, emphasizing the unique characteristics and operational changes compared to other carbonylation processes (Conifer et al., 2011).
Synthesis of Chiral Compounds:
- The compound has been used in enantioselective syntheses, such as the synthesis of R-modafinil, starting with reactions involving benzhydrol and thioglycolic acid. This process highlights its utility in producing chiral pharmaceuticals (Taghizadeh, Javidan, & Daraie, 2016).
properties
IUPAC Name |
methyl 2-[(R)-benzhydrylsulfinyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMZFATUMFWKEA-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552872 | |
| Record name | Methyl [(R)-diphenylmethanesulfinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-(benzhydrylsulfinyl)acetate | |
CAS RN |
713134-72-6 | |
| Record name | (R)-Modafinil carboxylate methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713134726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [(R)-diphenylmethanesulfinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-MODAFINIL CARBOXYLATE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS8E5UHA2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




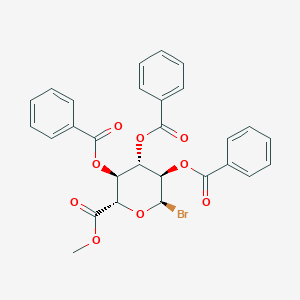

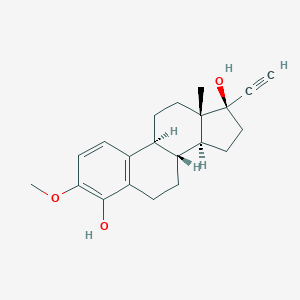

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
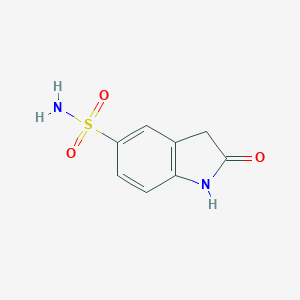
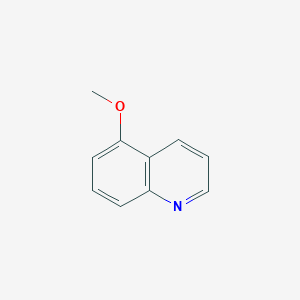
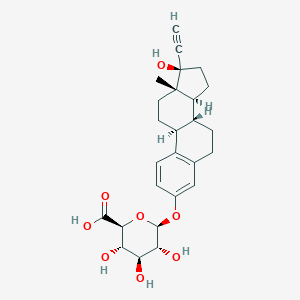
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)
![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)
